(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
Description
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Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(4-3-14-2-1-10-22-14)17-7-9-19-8-5-15(18-19)13-6-11-21-12-13/h1-6,8,10-12H,7,9H2,(H,17,20)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJIHQPVEAVPRJ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by synthesis methodologies, case studies, and relevant data.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of thiophene derivatives with pyrazole moieties. The characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the structural integrity and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Thiophene derivatives + Pyrazole | Boiling ethanol, basic conditions | 90% |
| 2 | Condensation reaction | Room temperature | Confirmed by NMR |
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds containing thiophene and pyrazole moieties. For instance, a recent evaluation highlighted that derivatives similar to this compound exhibited significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans.
Case Study: Antimicrobial Evaluation
A study utilized the Kirby-Bauer disk diffusion method to assess the antimicrobial efficacy of synthesized compounds. The results indicated that certain derivatives showed inhibition zones greater than 20 mm against selected pathogens, suggesting strong antibacterial activity .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated its ability to scavenge free radicals, particularly through DPPH and hydroxyl radical scavenging assays. The antioxidant activity was quantified using IC50 values, indicating a promising profile for therapeutic applications against oxidative stress-related diseases.
Table 2: Antioxidant Activity Data
| Compound | DPPH IC50 (µg/mL) | Hydroxyl Radical IC50 (µg/mL) |
|---|---|---|
| Compound A | 45.6 | 30.4 |
| Compound B | 52.1 | 38.7 |
| (E)-3... | 40.2 | 32.5 |
Anticancer Activity
The anticancer properties of compounds similar to this compound have been explored in various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxicity Testing
In a study involving human cancer cell lines such as HCT116 and A549, compounds were tested for cytotoxic effects using MTT assays. Results demonstrated that several derivatives had IC50 values in the low micromolar range, indicating significant cytotoxicity against these cell lines .
Preparation Methods
Synthetic Routes and Reaction Optimization
Retrosynthetic Analysis
The target compound dissects into two primary intermediates:
- 3-(Thiophen-3-yl)-1H-pyrazole-1-ethylamine : A pyrazole core bearing thiophen-3-yl at C3 and an ethylamine sidechain at N1.
- (E)-3-(Thiophen-2-yl)acryloyl chloride : An α,β-unsaturated acyl chloride with thiophen-2-yl substitution.
Coupling these intermediates via amide bond formation yields the final product.
Intermediate 1: Synthesis of 3-(Thiophen-3-yl)-1H-pyrazole-1-ethylamine
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of 1,3-diketones with hydrazines. For regioselective incorporation of thiophen-3-yl at C3:
- Step 1 : Prepare 3-thiophen-3-yl-1,3-diketone by reacting thiophene-3-carboxylic acid with acetyl chloride in the presence of BF3·Et2O.
- Step 2 : Cyclize with hydrazine hydrate (80% ethanol, reflux, 6 h) to yield 3-(thiophen-3-yl)-1H-pyrazole.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol (80%) |
| Temperature | Reflux (78°C) |
| Time | 6 hours |
| Yield | 68–72% |
Ethylamine Sidechain Introduction
N-Alkylation of the pyrazole nitrogen with 2-bromoethylamine hydrobromide:
- Step 3 : React 3-(thiophen-3-yl)-1H-pyrazole with 2-bromoethylamine hydrobromide in DMF, using K2CO3 as base (60°C, 12 h).
Optimization Data :
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60°C | 12 | 65 |
| Cs2CO3 | DMF | 80°C | 8 | 58 |
| NaH | THF | 25°C | 24 | 42 |
Intermediate 2: Synthesis of (E)-3-(Thiophen-2-yl)acryloyl Chloride
Aldol Condensation
(E)-Selective formation of the α,β-unsaturated acid:
- Step 4 : React thiophene-2-carbaldehyde with malonic acid in pyridine, catalyzed by piperidine (110°C, 4 h).
Yield : 85–90% (after recrystallization from ethanol).
Acyl Chloride Formation
- Step 5 : Treat (E)-3-(thiophen-2-yl)acrylic acid with oxalyl chloride (1.2 eq) in anhydrous DCM, catalyzed by DMF (1 drop, 0°C → 25°C, 2 h).
Purity : >98% (by 1H NMR).
Final Coupling: Amide Bond Formation
- Step 6 : React 3-(thiophen-3-yl)-1H-pyrazole-1-ethylamine (1.0 eq) with (E)-3-(thiophen-2-yl)acryloyl chloride (1.1 eq) in anhydrous THF, using Et3N (2.0 eq) as base (0°C → 25°C, 6 h).
Workup :
- Quench with ice-water, extract with EtOAc (3×), dry over MgSO4.
- Purify by silica gel chromatography (hexane/EtOAc 3:1 → 1:1).
Mechanistic Insights
Regioselectivity in Pyrazole Synthesis
The use of BF3·Et2O in diketone formation directs electrophilic substitution to thiophen-3-yl at C3 via σ-complex stabilization. Cyclization with hydrazine proceeds through a concerted [3+2] mechanism, favoring the observed regioisomer.
Industrial-Scale Adaptations
Continuous Flow Synthesis
To enhance throughput and safety in acyl chloride formation:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 2 h | 8 min |
| Temperature | 25°C | 50°C |
| Productivity | 12 g/h | 240 g/h |
Conditions: Microreactor (0.5 mm ID), residence time 8 min, 50°C.
Analytical Characterization
Q & A
Q. What are the standard synthetic protocols for synthesizing (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of intermediates (e.g., thiophene-2-carboxaldehyde for thiophene derivatives, hydrazine hydrate for pyrazole rings).
- Step 2 : Coupling reactions, such as amide bond formation between acryloyl chloride and amine intermediates under basic conditions.
- Step 3 : Purification via column chromatography or recrystallization. Key reagents include catalysts like triethylamine and solvents such as ethanol or toluene. Characterization employs NMR, IR, and mass spectrometry .
Q. What spectroscopic techniques confirm the compound’s structure and purity?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., acrylamide’s trans double bond at δ 6.2–6.8 ppm).
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ~357.4 g/mol).
- X-ray Crystallography : Resolves 3D conformation and stereochemistry .
Q. Which functional groups contribute to its biological activity?
The thiophene and pyrazole rings enable π-π stacking and hydrogen bonding with biological targets. The acrylamide moiety enhances electrophilic reactivity, facilitating covalent interactions with cysteine residues in enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Q. How do computational methods model its interactions with biological targets?
- Molecular Docking : Predicts binding affinity to proteins (e.g., kinases) using software like AutoDock Vina.
- MD Simulations : Analyzes stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
- QSAR Studies : Correlates substituent effects (e.g., thiophene vs. furan) with activity trends .
Q. How to resolve contradictions in reported biological activities across studies?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and protocols (e.g., MTT for cytotoxicity).
- Dose-Response Validation : Test across 3+ log concentrations to confirm IC50 values.
- Off-Target Screening : Employ proteome-wide platforms (e.g., CETSA) to identify confounding interactions .
Q. What strategies enhance pharmacokinetics in derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
